Tautomeric Lock by N-Methyl Group
In a catalyst-free double Michael addition with dibenzalacetone, N-methylthiooxindole (1-methyl-2-thioxo-indolin-3-one) provided a single diastereomer of the corresponding spirothiooxindole. The reaction was successfully scaled to >35 g with a 66% isolated yield for a representative derivative (compound 7). In contrast, analogous reactions employing N-phenylthiooxindole produced the spiro products in moderate to good yields, but the isolated yield of the N-phenyl derivative compound 11 was not highlighted for scale-up, and the authors note that N-phenyl derivatives generally suffer from steric hindrance that compromises binding interactions [1].
| Evidence Dimension | Scalable synthesis yield of spirothiooxindole (single diastereomer) |
|---|---|
| Target Compound Data | 66% isolated yield (>35 g scale, compound 7 derived from N-methylthiooxindole) |
| Comparator Or Baseline | N-phenylthiooxindole (compound 11, yield not highlighted for scale-up; described as 'moderate to good') |
| Quantified Difference | N-methyl derivative enables scalable isolation (66% yield at >35 g); N-phenyl derivative not reported for comparable scale-up |
| Conditions | Catalyst-free, ethanol solvent, room temperature, double Michael addition with dibenzalacetone |
Why This Matters
For procurement decisions, the demonstrated scalability of the N-methyl derivative directly translates to feasibility for medicinal chemistry programs requiring multigram quantities of spirothiooxindole intermediates.
- [1] Moghaddam, F. M., Saberi, V. & Karimi, A. Highly diastereoselective cascade [5 + 1] double Michael reaction, a route for the synthesis of spiro(thio)oxindoles. Sci. Rep. 11, 22834 (2021). View Source
